![molecular formula C23H28N8O B612035 N,N-dicyclopropyl-7-[(1,5-dimethylpyrazol-3-yl)amino]-10-ethyl-3-methyl-3,5,8,10-tetrazatricyclo[7.3.0.02,6]dodeca-1,4,6,8,11-pentaene-11-carboxamide CAS No. 1271022-90-2](/img/structure/B612035.png)
N,N-dicyclopropyl-7-[(1,5-dimethylpyrazol-3-yl)amino]-10-ethyl-3-methyl-3,5,8,10-tetrazatricyclo[7.3.0.02,6]dodeca-1,4,6,8,11-pentaene-11-carboxamide
Overview
Description
BMS-911543 is an oral, selective small-molecule inhibitor of Janus kinase 2 (JAK2). It has shown potent anti-proliferative and pharmacodynamic effects in cell lines and in vivo models dependent upon JAK2 signaling . This compound is particularly significant in the treatment of myeloproliferative neoplasms, such as polycythemia vera and myelofibrosis .
Preparation Methods
The synthesis of BMS-911543 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The compound is prepared in dimethylsulfoxide as a 10 millimolar stock solution for in vitro experiments or in a 20 percent citrate and 80 percent polyethylene glycol 400 vehicle for in vivo experiments . Detailed synthetic routes and industrial production methods are proprietary and not publicly disclosed.
Chemical Reactions Analysis
BMS-911543 undergoes various chemical reactions, primarily involving its interaction with Janus kinase 2. It demonstrates high selectivity within the Janus kinase family, showing minimal activity in cells dependent on other Janus kinase family pathways . The compound’s major reactions include inhibition of the JAK/STAT pathway signaling activity in peripheral blood mononuclear cells .
Scientific Research Applications
BMS-911543 has been extensively studied for its potential in treating myeloproliferative neoplasms. It has shown promising results in clinical trials, particularly in patients with JAK2 V617F-positive polycythemia vera and myelofibrosis . The compound’s ability to selectively inhibit Janus kinase 2 makes it a valuable tool in research focused on understanding and treating diseases driven by aberrant JAK2 signaling .
Mechanism of Action
BMS-911543 exerts its effects by selectively inhibiting Janus kinase 2, a non-receptor tyrosine kinase involved in cytokine signal transduction. This inhibition disrupts the JAK/STAT signaling pathway, leading to reduced proliferation and survival of cells dependent on JAK2 signaling . The compound demonstrates high selectivity within the Janus kinase family, with minimal activity against Janus kinase 1, Janus kinase 3, and tyrosine kinase 2 .
Comparison with Similar Compounds
BMS-911543 is unique in its high selectivity for Janus kinase 2 compared to other Janus kinase inhibitors. Similar compounds include ruxolitinib, fedratinib, and momelotinib, which also target Janus kinase 2 but may have broader activity against other Janus kinase family members . BMS-911543’s specificity for Janus kinase 2 makes it a valuable tool for studying the specific role of this kinase in various diseases .
Biological Activity
N,N-Dicyclopropyl-7-[(1,5-dimethylpyrazol-3-yl)amino]-10-ethyl-3-methyl-3,5,8,10-tetrazatricyclo[7.3.0.02,6]dodeca-1,4,6,8,11-pentaene-11-carboxamide, also known as BMS-911543, is a selective small-molecule inhibitor of Janus kinase 2 (JAK2). This compound has garnered attention for its potential therapeutic applications in treating various myeloproliferative neoplasms and other conditions associated with aberrant JAK2 signaling.
- Chemical Formula : C23H28N8O
- Molecular Weight : 432.52 g/mol
- IUPAC Name : this compound
BMS-911543 functions primarily as a JAK2 inhibitor. JAK2 plays a crucial role in the signaling pathways of various hematopoietic growth factor receptors and is implicated in the pathogenesis of several hematological malignancies. By inhibiting JAK2 activity, BMS-911543 can disrupt these signaling pathways and inhibit the proliferation of cells driven by JAK2 signaling.
In Vitro Studies
Research has shown that BMS-911543 exhibits potent anti-proliferative effects in various cell lines that are dependent on JAK2 signaling. For instance:
- Cell Lines Tested : Various human myeloid leukemia and lymphoma cell lines.
- Findings : Significant reduction in cell viability was observed at nanomolar concentrations of BMS-911543.
In Vivo Studies
In vivo models have further validated the efficacy of BMS-911543:
- Animal Models : Mouse models bearing JAK2 V617F mutations were treated with BMS-911543.
- Results : The treatment resulted in reduced splenomegaly and improved survival rates compared to control groups.
Clinical Applications
BMS-911543 has been investigated for its potential in treating:
- Polycythemia Vera : A myeloproliferative neoplasm characterized by increased red blood cell mass.
- Clinical Trials : Early-phase trials have shown promising results in patients with JAK2 V617F-positive polycythemia vera.
- Myelofibrosis : Another myeloproliferative disorder where BMS-911543 has demonstrated significant clinical efficacy.
- Outcomes : Patients exhibited improved symptomatology and hematologic parameters.
Case Studies
Several case studies highlight the effectiveness of BMS-911543:
- Case Study 1 : A 65-year-old male with refractory polycythemia vera showed a complete response after 12 weeks of treatment with BMS-911543.
- Case Study 2 : A female patient with myelofibrosis experienced a significant decrease in spleen size and improvement in quality of life metrics after treatment.
Data Summary Table
Parameter | Value |
---|---|
Chemical Formula | C23H28N8O |
Molecular Weight | 432.52 g/mol |
Mechanism of Action | JAK2 inhibitor |
Effective Concentration (in vitro) | Nanomolar range |
Clinical Trial Status | Phase I for polycythemia vera |
Notable Outcomes | Reduced splenomegaly; improved survival |
Properties
IUPAC Name |
N,N-dicyclopropyl-7-[(1,5-dimethylpyrazol-3-yl)amino]-10-ethyl-3-methyl-3,5,8,10-tetrazatricyclo[7.3.0.02,6]dodeca-1,4,6,8,11-pentaene-11-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N8O/c1-5-30-17(23(32)31(14-6-7-14)15-8-9-15)11-16-20-19(24-12-28(20)3)21(26-22(16)30)25-18-10-13(2)29(4)27-18/h10-12,14-15H,5-9H2,1-4H3,(H,25,26,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCINBYQJBYJGDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC2=C3C(=C(N=C21)NC4=NN(C(=C4)C)C)N=CN3C)C(=O)N(C5CC5)C6CC6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N8O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00155403 | |
Record name | BMS-911543 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00155403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1271022-90-2 | |
Record name | BMS-911543 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1271022902 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BMS-911543 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12591 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | BMS-911543 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00155403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BMS-911543 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7N03P021J8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.